molecular formula C22H17Cl2N3O3S B12141268 (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141268
M. Wt: 474.4 g/mol
InChI Key: TVDPKRVAWBAVCJ-UNOMPAQXSA-N
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Description

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives. This compound is characterized by its unique structure, which includes a dichlorobenzylidene moiety and a propoxybenzyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolo[3,2-b][1,2,4]triazine core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorobenzylidene group: This step involves the condensation of the thiazolo[3,2-b][1,2,4]triazine core with 2,6-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the propoxybenzyl group: This can be done through a nucleophilic substitution reaction using 4-propoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolo[3,2-b][1,2,4]triazine derivatives.

    Substitution: Formation of substituted thiazolo[3,2-b][1,2,4]triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorobenzylidene derivatives: Compounds with similar dichlorobenzylidene moieties.

    Thiazolo[3,2-b][1,2,4]triazine derivatives: Compounds with similar thiazolo[3,2-b][1,2,4]triazine cores.

    Propoxybenzyl derivatives: Compounds with similar propoxybenzyl groups.

Uniqueness

(2Z)-2-(2,6-dichlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is unique due to its combination of structural features, including the dichlorobenzylidene, propoxybenzyl, and thiazolo[3,2-b][1,2,4]triazine moieties. This unique combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

(2Z)-2-[(2,6-dichlorophenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H17Cl2N3O3S/c1-2-10-30-14-8-6-13(7-9-14)11-18-20(28)25-22-27(26-18)21(29)19(31-22)12-15-16(23)4-3-5-17(15)24/h3-9,12H,2,10-11H2,1H3/b19-12-

InChI Key

TVDPKRVAWBAVCJ-UNOMPAQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=NC2=O

Origin of Product

United States

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